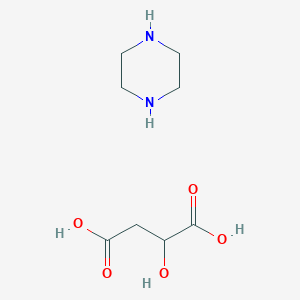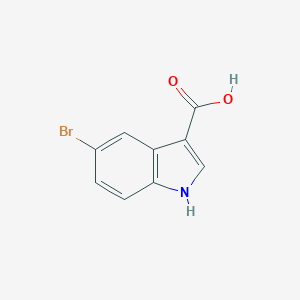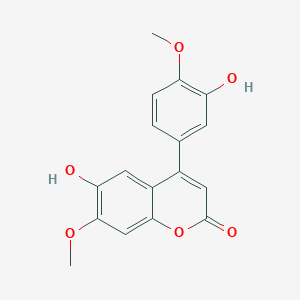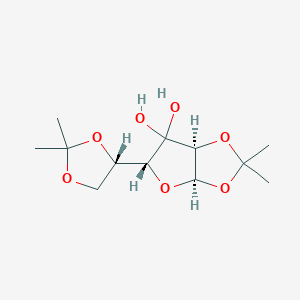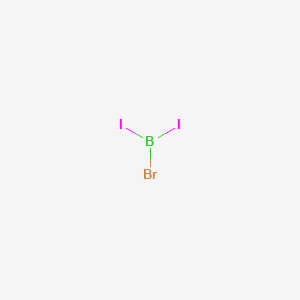
Bromodiiodoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodiiodoborane (BIB) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. BIB is a boron-halogen compound that is commonly used as a reagent in organic synthesis. It is known for its ability to activate carbon-hydrogen bonds and facilitate the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
Bromodiiodoborane has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis to facilitate the formation of carbon-carbon bonds. Bromodiiodoborane has also been used in the development of new materials, such as polymers and metal-organic frameworks. Additionally, Bromodiiodoborane has been studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds.
Mécanisme D'action
The mechanism of action of Bromodiiodoborane involves its ability to activate carbon-hydrogen bonds. This activation occurs through a process known as halogenation. Bromodiiodoborane reacts with the carbon-hydrogen bond, leading to the formation of a carbon-halogen bond. This process can facilitate the formation of carbon-carbon bonds, which is useful in organic synthesis.
Effets Biochimiques Et Physiologiques
There is currently limited information available on the biochemical and physiological effects of Bromodiiodoborane. However, it is known that Bromodiiodoborane is a reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bromodiiodoborane in lab experiments is its ability to activate carbon-hydrogen bonds, which can facilitate the formation of carbon-carbon bonds. Additionally, Bromodiiodoborane is a relatively easy compound to synthesize and can be obtained in high yields. However, one limitation of using Bromodiiodoborane is its reactivity. Bromodiiodoborane is a highly reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of Bromodiiodoborane. One potential area of research is the development of new materials using Bromodiiodoborane. Bromodiiodoborane has been shown to be useful in the synthesis of polymers and metal-organic frameworks, and further research in this area could lead to the development of new materials with unique properties. Additionally, Bromodiiodoborane could be studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds. Further research in this area could lead to the development of new catalysts with improved efficiency and selectivity.
Conclusion:
In conclusion, Bromodiiodoborane is a boron-halogen compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a useful reagent in organic synthesis, and has potential applications in the development of new materials and catalysis. However, it is important to use caution when working with Bromodiiodoborane due to its reactivity. Further research in this area could lead to the development of new materials and catalysts with improved efficiency and selectivity.
Méthodes De Synthèse
Bromodiiodoborane can be synthesized by reacting boron tribromide with iodine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of Bromodiiodoborane. The synthesis of Bromodiiodoborane is a relatively straightforward process, and the compound can be obtained in high yields.
Propriétés
Numéro CAS |
14355-21-6 |
|---|---|
Nom du produit |
Bromodiiodoborane |
Formule moléculaire |
BBrI2 |
Poids moléculaire |
344.53 g/mol |
Nom IUPAC |
bromo(diiodo)borane |
InChI |
InChI=1S/BBrI2/c2-1(3)4 |
Clé InChI |
XJRVKGBKUBECGR-UHFFFAOYSA-N |
SMILES |
B(Br)(I)I |
SMILES canonique |
B(Br)(I)I |
Autres numéros CAS |
14355-21-6 |
Synonymes |
Bromodiiodoborane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



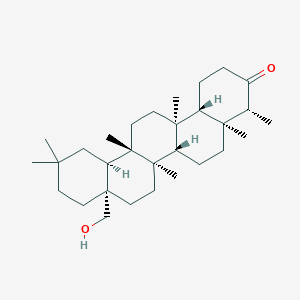
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
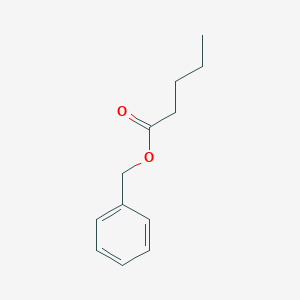
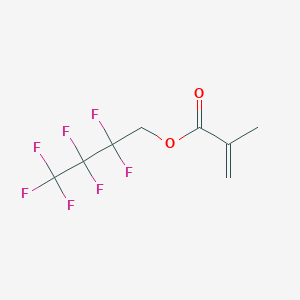
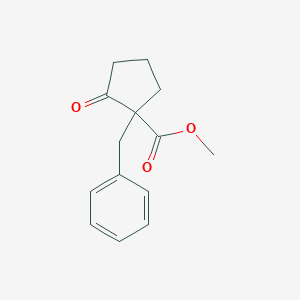
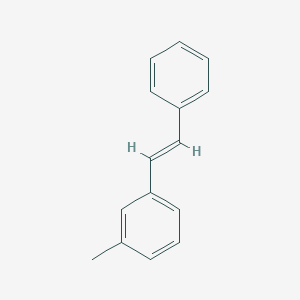
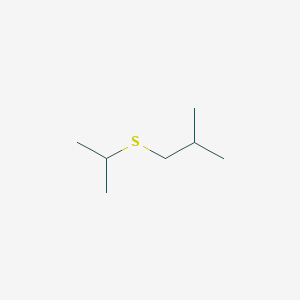
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
